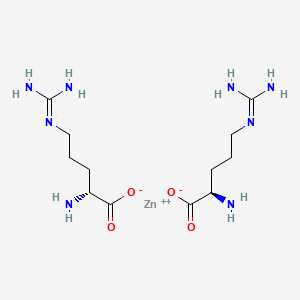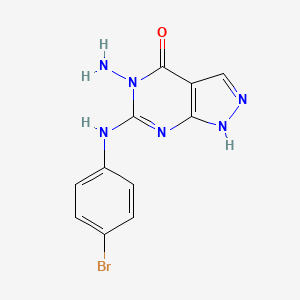
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- is a heterocyclic compound that has garnered significant interest in the field of medicinal chemistry. This compound is part of the pyrazolopyrimidine family, which is known for its diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties .
Vorbereitungsmethoden
Industrielle Herstellungsverfahren für diese Verbindung sind nicht umfangreich dokumentiert, aber sie beinhalten wahrscheinlich eine Skalierung der Labor-Synthesemethoden. Der Einsatz von mikrowellengestützten und ultraschallgestützten Techniken kann für die Produktion im größeren Maßstab angepasst werden, um höhere Ausbeuten und Reinheit zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen
4H-Pyrazolo(3,4-d)pyrimidin-4-on, 1,5-Dihydro-5-amino-6-((4-bromphenyl)amino)- unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Diese Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene Derivate zu bilden.
Reduktion: Reduktionsreaktionen können die funktionellen Gruppen modifizieren, die an den Pyrazolopyrimidin-Kern gebunden sind.
Substitution: Substitutionsreaktionen, insbesondere nukleophile Substitutionen, sind üblich, um die Bromphenylgruppe zu modifizieren.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und Nukleophile wie Amine und Thiole. Reaktionsbedingungen umfassen oft kontrollierte Temperaturen und pH-Werte, um die gewünschten Umwandlungen sicherzustellen .
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, umfassen verschiedene substituierte Pyrazolopyrimidin-Derivate, die unterschiedliche biologische Aktivitäten aufweisen können. Beispielsweise kann die Substitution der Bromphenylgruppe zu Verbindungen führen, die verbesserte Antikrebseigenschaften aufweisen .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazolo(3,4-d)pyrimidin-4-on, 1,5-Dihydro-5-amino-6-((4-bromphenyl)amino)- hat mehrere wissenschaftliche Forschungsanwendungen:
Wirkmechanismus
Der Wirkmechanismus von 4H-Pyrazolo(3,4-d)pyrimidin-4-on, 1,5-Dihydro-5-amino-6-((4-bromphenyl)amino)- beinhaltet die Hemmung spezifischer Enzyme und Pfade. So wurde beispielsweise gezeigt, dass es CDK2/Cyclin A2 hemmt, das eine entscheidende Rolle bei der Zellzyklusregulation spielt . Diese Hemmung führt zu einem Zellzyklusarrest und Apoptose in Krebszellen. Molekular-Docking-Studien haben die Fähigkeit der Verbindung bestätigt, in das aktive Zentrum von CDK2 zu passen und wesentliche Wasserstoffbrückenbindungen mit Schlüssel-Aminosäuren zu bilden .
Wissenschaftliche Forschungsanwendungen
4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- has several scientific research applications:
Wirkmechanismus
The mechanism of action of 4H-Pyrazolo(3,4-d)pyrimidin-4-one, 1,5-dihydro-5-amino-6-((4-bromophenyl)amino)- involves the inhibition of specific enzymes and pathways. For instance, it has been shown to inhibit CDK2/cyclin A2, which plays a crucial role in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells. Molecular docking studies have confirmed the compound’s ability to fit into the active site of CDK2, forming essential hydrogen bonds with key amino acids .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Pyrazolo(3,4-d)pyrimidin: Diese Verbindung teilt denselben Kernstruktur, fehlt aber an den Bromphenyl- und Aminogruppen.
Pyrazolo(4,3-e)(1,2,4)triazolo(1,5-c)pyrimidin: Ein weiteres Derivat mit einem anderen Ringsystem, das ähnliche biologische Aktivitäten zeigt.
6-Amino-1,2-dihydro-2-β-D-ribofuranosyl-4H-pyrazolo(3,4-d)pyrimidin-4-on: Ein Purin-Nukleosid-Analog mit Antikrebseigenschaften.
Einzigartigkeit
4H-Pyrazolo(3,4-d)pyrimidin-4-on, 1,5-Dihydro-5-amino-6-((4-bromphenyl)amino)- ist aufgrund seines spezifischen Substitutionsschemas einzigartig, das seine biologische Aktivität verstärkt. Das Vorhandensein der Bromphenyl- und Aminogruppen trägt zu seinen starken Antikrebseigenschaften bei, was es zu einer wertvollen Verbindung für weitere Forschung und Entwicklung macht .
Eigenschaften
CAS-Nummer |
141300-20-1 |
|---|---|
Molekularformel |
C11H9BrN6O |
Molekulargewicht |
321.13 g/mol |
IUPAC-Name |
5-amino-6-(4-bromoanilino)-1H-pyrazolo[3,4-d]pyrimidin-4-one |
InChI |
InChI=1S/C11H9BrN6O/c12-6-1-3-7(4-2-6)15-11-16-9-8(5-14-17-9)10(19)18(11)13/h1-5H,13H2,(H2,14,15,16,17) |
InChI-Schlüssel |
RKBAMNSAZUYMRW-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1NC2=NC3=C(C=NN3)C(=O)N2N)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


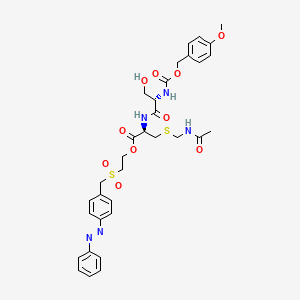



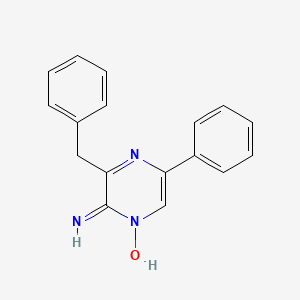

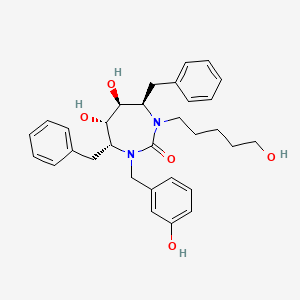
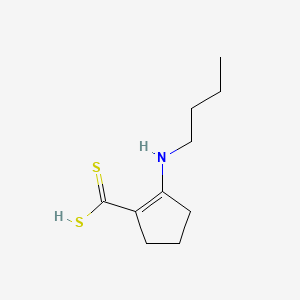
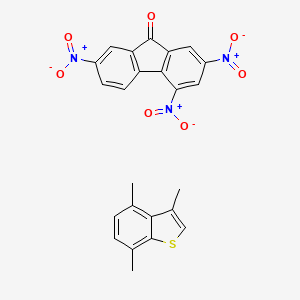



![(E)-but-2-enedioic acid;ethyl (1R,2S)-2-[[2-hydroxyethyl(methyl)amino]methyl]-1-phenylcyclopropane-1-carboxylate](/img/structure/B12737089.png)
